(E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
The compound "(E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride" is a structurally complex molecule featuring a bicyclic tetrahydrothieno[2,3-c]pyridine core. This scaffold is substituted at the 2-position with an (E)-configured acrylamido group bearing a thiophen-2-yl moiety and at the 6-position with an ethyl group. The hydrochloride salt enhances solubility, a common strategy for improving bioavailability in drug development .
Properties
IUPAC Name |
6-ethyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2.ClH/c1-2-20-8-7-12-13(10-20)24-17(15(12)16(18)22)19-14(21)6-5-11-4-3-9-23-11;/h3-6,9H,2,7-8,10H2,1H3,(H2,18,22)(H,19,21);1H/b6-5+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBVAAYWZRIRTD-IPZCTEOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, neuroprotective effects, and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes:
- A tetrahydrothieno[2,3-c]pyridine core
- An ethyl group at position 6
- A thiophene ring attached via an acrylamide linkage
Anticancer Activity
Recent studies have demonstrated that compounds similar to (E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 11l | 9.36 ± 0.06 |
| SW480 (Colon Cancer) | 11n | 20.48 ± 0.11 |
| PC-3 (Prostate Cancer) | 11p | 32.93 ± 0.61 |
| HEPG-2 (Liver Cancer) | Sorafenib | 7.06 ± 0.17 |
The above table summarizes the IC50 values of various derivatives against different cancer cell lines, indicating that modifications to the structure can significantly affect potency .
Neuroprotective Effects
Research has indicated that compounds resembling (E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine can ameliorate neurotoxicity induced by environmental toxins like acrylamide. A study involving zebrafish larvae showed that treatment with similar compounds restored glutathione levels and improved locomotion in the presence of neurotoxic agents .
- Antioxidant Activity : The compound enhances antioxidant defenses by modulating glutathione levels.
- Neuroinflammation Reduction : It reduces pro-inflammatory markers in neuronal tissues.
- Synaptic Function Restoration : It positively influences synaptic vesicle cycling and motor neuron responses to stimuli.
Pharmacological Studies
The pharmacodynamics of this compound have been explored through various in vitro and in vivo models:
- Electrophysiological Studies : The compound's interaction with nicotinic acetylcholine receptors has been assessed using heterologous expression systems.
- Pain Models : In mouse models of neuropathic pain, similar compounds demonstrated analgesic properties by modulating calcium channels and receptor activity .
Scientific Research Applications
Antinociceptive Activity
Recent studies have explored the antinociceptive (pain-relieving) properties of compounds structurally related to (E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride. For instance, research on similar compounds like DM497 has shown significant analgesic effects in mouse models of neuropathic pain. The mechanisms involved include modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype .
Structure-Activity Relationship (SAR) Models
The biological activity of this compound can be predicted using SAR models based on its structural components. Compounds with similar structures have exhibited various pharmacological activities such as:
- Antimicrobial : Compounds derived from thiophene and pyridine structures often show antimicrobial properties.
- Anticancer : Many derivatives have been investigated for their potential in cancer therapies due to their ability to inhibit tumor growth.
| Compound Type | Structural Features | Notable Activities |
|---|---|---|
| Thienopyridine | Fused thiophene-pyridine | Antiplatelet |
| Acrylamide Derivative | Contains acrylamide functional group | Neurotoxic/Anticancer |
| Pyridine-Based Compound | Pyridine ring with various substituents | Antimicrobial/Anticancer |
Anti-inflammatory and Anti-allergic Potential
Research into related compounds has indicated that modifications involving thiophene and acrylamide segments may enhance anti-inflammatory and anti-allergic activities. For example, derivatives that incorporate piperazine segments have shown promising results in reducing edema and allergic responses .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that typically include the formation of the thiophene-acrylamide linkage followed by cyclization to form the tetrahydrothieno structure. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
Potential for Novel Therapeutics
The unique combination of functional groups in this compound may provide novel pathways for therapeutic development not fully explored by existing compounds. This positions it as a candidate for further investigation in drug discovery programs targeting pain management and other therapeutic areas.
Case Studies and Research Findings
- Neuropathic Pain Studies : A study evaluating the antinociceptive activity of related compounds demonstrated significant pain relief in animal models through modulation of nAChRs, suggesting potential applications for neuropathic pain treatment .
- Anti-allergic Research : Another study focused on synthesizing compounds with structural similarities aimed at enhancing anti-inflammatory effects showed promising results against edema in animal models .
Chemical Reactions Analysis
Amide Hydrolysis
The compound’s carboxamide group undergoes hydrolysis under acidic or basic conditions:
\text{RCONH}_2 \xrightarrow[\text{H}_3\text{O}^+/\text{OH}^-] \text{RCOOH + NH}_3
Mechanism : Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water and subsequent loss of ammonia.
Acrylamide Functional Group Reactions
The acrylamide moiety participates in:
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Polymerization : Under free-radical or ionic conditions, leading to cross-linked polymers.
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Cycloaddition : Diels-Alder reactions with dienes, forming six-membered rings.
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Michael Addition : Nucleophilic attack by thiols or amines on the α,β-unsaturated carbonyl system.
Thiophene Ring Reactivity
The thiophene substituent undergoes:
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Electrophilic substitution : Halogenation or nitration at positions α to sulfur.
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Coordination chemistry : Interaction with transition metals (e.g., palladium) for cross-coupling reactions.
IR Spectroscopy
Key absorption bands observed in related compounds :
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Amide N-H stretch | 3200–3300 |
| C=O stretch (amide) | 1640–1725 |
| C=C stretch (acrylamide) | 1600–1700 |
| Thiophene C-S stretch | 700–800 |
NMR Spectroscopy
Characteristic peaks for the heterocyclic core and substituents :
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Protons adjacent to sulfur : δ 2.58–2.88 ppm (multiplet, 5H).
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Ethyl group : δ 1.22 ppm (triplet, J = 6.9 Hz).
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Amide proton : δ 4.20 ppm (quartet, J = 6.9 Hz).
Target Binding
The compound’s structural motifs (thiophene, pyridine, acrylamide) enable interactions with:
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Enzyme active sites : Hydrogen bonding via amide groups.
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Receptor-ligand interactions : π-π stacking with aromatic rings in targets.
Metabolic Degradation
Potential pathways include:
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Hydrolytic cleavage of the amide bond by peptidases.
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Cytochrome P450-mediated oxidation of the thiophene ring.
Reaction Optimization and Challenges
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Synthetic hurdles : Steric hindrance during amide coupling, requiring optimized reaction conditions (e.g., DMF solvent, room temperature).
-
Purity control : Use of chromatographic techniques (e.g., column chromatography) to isolate the hydrochloride salt.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
The tetrahydrothieno[2,3-c]pyridine core is a shared feature among analogs, but substituents critically influence bioactivity:
- Target Compound : Features a thiophen-2-yl acrylamido group at position 2 and an ethyl group at position 6. The (E)-configuration of the acrylamido group may enhance steric and electronic interactions with biological targets.
- Analog 1 (): Bicyclic thiophenes and derivatives with benzyl or phenoxy groups exhibit potent TNF-α inhibition (IC₅₀ values in the nanomolar range) and in vivo efficacy in adjuvant-induced arthritis models .
- Analog 2 () : Derivatives with piperidine or morpholine substituents demonstrate TNF-α inhibitory activity in rat whole blood assays, highlighting the role of nitrogen-containing heterocycles in modulating potency .
- Analog 3 (): A phenoxyacetamido-substituted analog emphasizes the importance of hydrogen-bonding interactions for stability and solubility, with safety data underscoring standard handling protocols for hydrochloride salts .
Bioactivity Profiles
*The thiophen-2-yl group in the target compound may enhance binding to TNF-α or microbial targets, as thiophene derivatives are known pharmacophores in anti-inflammatory and antimicrobial agents .
Research Findings and Mechanistic Insights
- TNF-α Inhibition : Substituents like benzyl or heterocyclic groups (e.g., piperidine) in analogs enhance hydrophobic interactions with TNF-α’s active site, while the thiophen-2-yl moiety in the target compound may improve π-π stacking .
- Antimicrobial Activity: Pyrimidinones with sulfur-containing substituents () show broad-spectrum activity, suggesting the target’s thiophene and tetrahydrothieno core could confer similar properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride?
- Methodology : Multi-step synthesis involving cyclization of tetrahydrothieno[2,3-c]pyridine precursors, followed by acrylamido coupling. For example, ethyl 2-amino derivatives (e.g., ethyl 2-amino-6-benzyl analogs) can serve as intermediates for introducing substituents via Boc-protection or benzylation . Thiophene-2-yl acrylamide coupling may require Pd-mediated cross-coupling or nucleophilic acyl substitution under inert conditions.
- Validation : Confirm reaction progress via TLC/HPLC and intermediate purity via recrystallization or column chromatography.
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight containers under inert gas (e.g., argon) at –20°C for long-term stability, as recommended for structurally related tetrahydrothieno[2,3-c]pyridine derivatives . Use desiccants to prevent hydrolysis. During handling, employ PPE (gloves, lab coat) and work in a fume hood to avoid inhalation/contact, as similar compounds cause skin/eye irritation .
Advanced Research Questions
Q. What strategies resolve discrepancies in NMR data during structural elucidation?
- Methodology :
- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the tetrahydrothieno[2,3-c]pyridine core.
- Compare experimental data with computational predictions (DFT-based chemical shift calculations).
- Validate stereochemistry via X-ray crystallography, as demonstrated for ethyl 2-amino-6-benzyl analogs .
Q. How can researchers systematically evaluate the biological activity of this compound against related derivatives?
- Methodology :
- Perform in vitro assays (e.g., enzyme inhibition, receptor binding) using standardized protocols (IC50/EC50 determination).
- Conduct structure-activity relationship (SAR) studies by modifying the ethyl, acrylamido, or thiophenyl groups. Reference biological activities reported for thiophene derivatives in similar scaffolds .
- Use molecular docking to predict binding modes to target proteins (e.g., kinases, GPCRs) and validate with mutagenesis studies.
Q. What experimental design considerations are critical for optimizing reaction yields in large-scale synthesis?
- Methodology :
- Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh3)4 vs. CuI) for acrylamido coupling efficiency.
- Employ Design of Experiments (DoE) to assess temperature, stoichiometry, and reaction time interactions.
- Monitor side reactions (e.g., oxidation of the thiophene ring) via LC-MS and adjust inert atmosphere conditions accordingly .
Data Interpretation and Validation
Q. How can researchers address inconsistencies in HPLC purity profiles?
- Methodology :
- Use orthogonal methods (e.g., GC-MS, NMR) to identify co-eluting impurities.
- Optimize mobile phase composition (e.g., buffer pH, gradient elution) to resolve peaks.
- Compare retention times with reference standards, as outlined in pharmaceutical impurity profiling guidelines .
Q. What steps mitigate variability in biological assay results across research groups?
- Methodology :
- Standardize assay protocols (e.g., cell passage number, incubation time) and use internal controls (e.g., reference inhibitors).
- Share characterized compound batches (e.g., via third-party validation labs) to eliminate synthesis variability .
- Perform meta-analysis of published data to identify confounding factors (e.g., solvent choice in cell culture media).
Safety and Compliance
Q. What waste disposal protocols are recommended for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
